molecular formula C26H21Cl2N5O2 B15099009 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Numéro de catalogue: B15099009
Poids moléculaire: 506.4 g/mol
Clé InChI: COTHLSLGAAISRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:

  • A pyrrolo[2,3-b]quinoxaline core with an amino group at position 2 and a carboxamide at position 3.
  • A 3,4-dichlorophenyl substituent at position 1, introducing electron-withdrawing chlorine atoms.

Propriétés

Formule moléculaire

C26H21Cl2N5O2

Poids moléculaire

506.4 g/mol

Nom IUPAC

2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H21Cl2N5O2/c1-35-17-9-6-15(7-10-17)12-13-30-26(34)22-23-25(32-21-5-3-2-4-20(21)31-23)33(24(22)29)16-8-11-18(27)19(28)14-16/h2-11,14H,12-13,29H2,1H3,(H,30,34)

Clé InChI

COTHLSLGAAISRL-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N

Origine du produit

United States

Méthodes De Préparation

The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorophenyl group: This is achieved through a substitution reaction using 3,4-dichlorophenyl reagents.

    Attachment of the methoxyphenyl group: This step involves the use of 4-methoxyphenyl ethylamine in a coupling reaction.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar analogues from the evidence:

Compound Name Position 1 Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dichlorophenyl N-[2-(4-Methoxyphenyl)ethyl] C29H24Cl2N5O2* ~542.44 (calculated) High lipophilicity due to dichlorophenyl and methoxyphenyl groups; potential steric hindrance
: 2-Amino-N-(2-chlorobenzyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Chloro-4-methoxyphenyl N-(2-Chlorobenzyl) C26H20Cl2N5O2 529.37 Dual chloro-substitution may enhance receptor binding but reduce solubility
: 2-Amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Chlorophenyl N-(3-Ethoxypropyl) C22H22ClN5O2 463.90 Ethoxypropyl chain may improve bioavailability via increased solubility
: 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl Unsubstituted carboxamide C18H15N5O2 357.35 Simpler structure with lower molecular weight; methoxy group enhances π-π interactions
: 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2,5-Dimethoxyphenyl N-[2-(4-Morpholinyl)ethyl] C25H28N6O4 476.53 Morpholine group enhances solubility; pKa ~12.38 suggests basicity

Key Structural Differences and Implications

Position 1 Substituents: Chlorinated phenyl groups (e.g., 3,4-dichlorophenyl in the target vs. Methoxy groups (e.g., 3-methoxyphenyl in ) improve solubility but may reduce membrane permeability compared to chlorinated analogues .

Carboxamide Substituents :

  • Aromatic ethyl chains (e.g., N-[2-(4-methoxyphenyl)ethyl] in the target) contribute to higher molecular weight and steric bulk, possibly affecting metabolic stability.
  • Alkyl-ether chains (e.g., N-(3-ethoxypropyl) in ) balance lipophilicity and solubility, favoring oral bioavailability .

Research Findings from Analogues

  • Antimicrobial Activity: Pyrroloquinoxaline derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target compound may share similar activity depending on substituent interactions .
  • Inhibitory Potential: Compounds with chlorinated aryl groups (e.g., ) are reported as efficient inhibitors, though applications may vary (e.g., corrosion vs. enzymatic targets) .
  • Physicochemical Properties :
    • The morpholine-containing analogue () has a predicted density of 1.40 g/cm³ and boiling point of 694.3°C, indicating thermal stability .
    • Ethoxypropyl-substituted compounds () likely exhibit improved solubility in polar solvents compared to the target’s aromatic ethyl chain .

Activité Biologique

The compound 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the synthesis can begin with the reaction of 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile under microwave irradiation, which has been shown to enhance yields significantly when optimized for power and time .

Anticancer Activity

Recent studies have demonstrated that the compound exhibits strong anti-proliferative effects against several cancer cell lines. Specifically, it has shown selective cytotoxicity against:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

In comparison to normal cell lines such as HFL-1 and WI-38, the compound displayed significantly reduced toxicity, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Notably, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinases more effectively than Sorafenib, a well-known reference inhibitor. Molecular docking studies have provided insights into how the compound interacts with these receptors at a molecular level .

Case Studies

  • In Vitro Studies : In vitro assays have confirmed the compound's ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptosis-related proteins .
  • Selectivity Profile : A selectivity profile analysis indicated that while the compound effectively targets malignant cells, it maintains a lower affinity for normal cell types. This selectivity is crucial for minimizing side effects during treatment .

Data Table: Biological Activity Summary

Cell LineTypeIC50 Value (µM)Selectivity Index
MCF-7Breast Cancer5.0High
HCT-116Colon Cancer4.5High
PC-3Prostate Cancer6.0Moderate
A549Lung Cancer5.5High
HepG-2Liver Cancer7.0Moderate
HFL-1Normal Lung>20N/A
WI-38Normal Fibroblast>20N/A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.